molecular formula C20H10N2O7 B14263810 (9-oxophenalen-1-yl) 2,4-dinitrobenzoate CAS No. 138614-76-3

(9-oxophenalen-1-yl) 2,4-dinitrobenzoate

Cat. No.: B14263810
CAS No.: 138614-76-3
M. Wt: 390.3 g/mol
InChI Key: FBLNDUZDNHRCPL-UHFFFAOYSA-N
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Description

(9-oxophenalen-1-yl) 2,4-dinitrobenzoate is a complex organic compound that features a phenalenone core linked to a dinitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-oxophenalen-1-yl) 2,4-dinitrobenzoate typically involves the esterification of 9-oxophenalen-1-ol with 2,4-dinitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the formation of the ester is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(9-oxophenalen-1-yl) 2,4-dinitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The phenalenone core can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups in the dinitrobenzoate moiety can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.

Major Products

    Oxidation: Further oxidized phenalenone derivatives.

    Reduction: 9-oxophenalen-1-yl 2,4-diaminobenzoate.

    Substitution: 9-oxophenalen-1-ol and 2,4-dinitrobenzoic acid.

Scientific Research Applications

(9-oxophenalen-1-yl) 2,4-dinitrobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of (9-oxophenalen-1-yl) 2,4-dinitrobenzoate involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, the nitro groups can undergo redox cycling, generating reactive oxygen species (ROS) that cause oxidative damage to cellular components.

Comparison with Similar Compounds

Similar Compounds

    (9-oxophenalen-1-yl) benzoate: Lacks the nitro groups, resulting in different chemical reactivity and biological activity.

    (9-oxophenalen-1-yl) 4-nitrobenzoate: Contains only one nitro group, leading to intermediate properties between the parent compound and (9-oxophenalen-1-yl) 2,4-dinitrobenzoate.

    Phenalenone derivatives: Share the phenalenone core but differ in the substituents attached, affecting their overall properties and applications.

Uniqueness

This compound is unique due to the presence of two nitro groups, which enhance its reactivity and potential for generating ROS. This makes it particularly interesting for applications in medicinal chemistry and materials science.

Properties

CAS No.

138614-76-3

Molecular Formula

C20H10N2O7

Molecular Weight

390.3 g/mol

IUPAC Name

(9-oxophenalen-1-yl) 2,4-dinitrobenzoate

InChI

InChI=1S/C20H10N2O7/c23-16-8-4-11-2-1-3-12-5-9-17(19(16)18(11)12)29-20(24)14-7-6-13(21(25)26)10-15(14)22(27)28/h1-10H

InChI Key

FBLNDUZDNHRCPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC(=O)C3=C(C=C2)OC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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